4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
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Overview
Description
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class of chemicals This compound is characterized by the presence of a pyridazinone ring substituted with a 4-chlorophenyl group, a 2-oxoethyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl group and the 2-oxoethyl group is typically carried out through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids.
Pyrrolidinyl Group Addition: The final step involves the addition of the pyrrolidinyl group to the pyridazinone ring. This can be achieved through nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone: Lacks the pyrrolidinyl group, which may affect its chemical and biological properties.
2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone: Lacks the 4-chloro substituent, which may influence its reactivity and interactions.
Uniqueness
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is unique due to the presence of both the 4-chlorophenyl and pyrrolidinyl groups, which confer specific chemical and biological properties. These structural features may enhance its potential as a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-12-5-3-11(4-6-12)14(22)10-21-16(23)15(18)13(9-19-21)20-7-1-2-8-20/h3-6,9H,1-2,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDPBJLBPJGYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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